2-Iodo-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Iodo-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)benzoic acid typically involves the iodination of 4-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoic acids.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of carboxylic acid derivatives or alcohols.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or allosteric sites.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-3-iodobenzotrifluoride
- 2-Iodo-alpha,alpha,alpha-trifluoro-p-toluic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Iodo-4-(trifluoromethyl)benzoic acid is unique due to the presence of both iodine and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable in various research applications .
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLYLTXCKMZNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585639 | |
Record name | 2-Iodo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54507-44-7 | |
Record name | 2-Iodo-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54507-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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